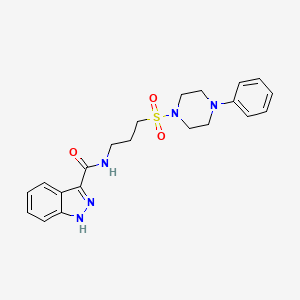![molecular formula C19H14F2N2O5 B14105240 (2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B14105240.png)
(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenylidene core, which is known for its diverse biological activities, and a difluorophenyl group, which can enhance its chemical stability and biological efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate typically involves multiple steps:
Formation of the Chromenylidene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenylidene structure.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorophenyl isocyanate.
Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as potassium carbonate.
Formation of the Final Compound: The final step involves coupling the chromenylidene core with the difluorophenyl group and the amino acetate moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study the effects of chromenylidene derivatives on cellular processes. Its difluorophenyl group may enhance its binding affinity to biological targets.
Medicine
In medicine, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could have anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of [(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance its binding affinity, while the chromenylidene core could interact with active sites or allosteric sites on proteins, modulating their activity.
相似化合物的比较
Similar Compounds
Uniqueness
[(2E)-3-[(3,4-difluorophenyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene]amino acetate is unique due to its combination of a chromenylidene core and a difluorophenyl group. This combination can enhance its chemical stability and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C19H14F2N2O5 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C19H14F2N2O5/c1-10(24)28-23-19-13(8-11-4-3-5-16(26-2)17(11)27-19)18(25)22-12-6-7-14(20)15(21)9-12/h3-9H,1-2H3,(H,22,25)/b23-19- |
InChI 键 |
NXEYZTZASIXPSJ-NMWGTECJSA-N |
手性 SMILES |
CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F |
规范 SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1Z)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B14105158.png)
![3-(2-chlorobenzyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105177.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105183.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105186.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14105191.png)
![N-(2-chlorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14105192.png)
![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105206.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)

![5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14105218.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105229.png)
![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
